molecular formula C17H16N8 B7631338 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine

4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine

Cat. No. B7631338
M. Wt: 332.4 g/mol
InChI Key: GHPXXPOIVTVVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against certain protein kinases, making it a promising candidate for the development of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves the inhibition of protein kinases, particularly JAK2, FLT3, and c-Kit. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound 1 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have potent inhibitory activity against several protein kinases, leading to a variety of biochemical and physiological effects. In vitro studies have shown that this compound 1 can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have also shown that this compound 1 can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 in lab experiments is its potent inhibitory activity against several protein kinases, making it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound 1 is its potential toxicity, which may limit its clinical application.

Future Directions

There are several future directions for the study of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1. One area of research is the development of more potent and selective inhibitors of JAK2, FLT3, and c-Kit, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound 1, which may help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of this compound 1 with other targeted therapies or chemotherapy may improve its therapeutic efficacy and reduce the risk of resistance.

Synthesis Methods

The synthesis of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves a series of chemical reactions, starting with the reaction of 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with 4,6-dichloro-5-nitropyrimidine to yield 4,6-dichloro-5-nitro-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. This intermediate is then reduced with hydrazine hydrate to yield 4,6-dichloro-5-amino-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. The final step involves the reaction of this intermediate with 1-(4,5-diamino-6-((pyrazin-2-ylamino)methyl)pyrimidin-2-yl)hydrazine to yield this compound 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent inhibitory activity against several protein kinases, including JAK2, FLT3, and c-Kit. These kinases are known to play a critical role in the development and progression of various types of cancer, making them attractive targets for the development of targeted cancer therapies.

properties

IUPAC Name

4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c18-15-16(21-11-22-17(15)25-8-3-6-23-25)20-10-13-4-1-2-5-14(13)24-9-7-19-12-24/h1-9,11-12H,10,18H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPXXPOIVTVVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C(=NC=N2)N3C=CC=N3)N)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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